4-acetamido-N-propylbenzamide

Beschreibung

Contextualization within the Benzamide (B126) Chemical Space

Benzamides are a vast and diverse class of organic compounds with the general structure of a carboxamido group attached to a benzene (B151609) ring. hmdb.ca They are considered derivatives of benzoic acid. walshmedicalmedia.comwikipedia.org This structural motif is a cornerstone in the development of a wide array of biologically active molecules. ontosight.ai The versatility of the benzamide scaffold allows for extensive chemical modification at various positions on the benzene ring and on the amide nitrogen, leading to a broad chemical space with a wide range of physicochemical properties and biological activities. ontosight.airesearchgate.net

Compounds within the benzamide class can be primary, secondary, or tertiary amides, depending on the number of substituents on the nitrogen atom. valpo.edu 4-Acetamido-N-propylbenzamide is a secondary amide, as the amide nitrogen is bonded to one hydrogen and one propyl group.

Historical Context of Benzamide Research in Chemical Biology

The study of benzamides in chemical biology has a rich history, with several substituted benzamides becoming successful therapeutic agents. wikipedia.org Research into this class of compounds has led to the discovery of molecules with a wide spectrum of pharmacological activities, including antiemetic, antipsychotic, and antiarrhythmic properties. derpharmachemica.com Notably, compounds like sulpiride (B1682569) and amisulpride (B195569) have been used extensively in psychiatry. walshmedicalmedia.comvalpo.edu The continuous exploration of benzamide derivatives is driven by the desire to identify new molecules with improved selectivity and efficacy for various biological targets. valpo.edu This ongoing research highlights the enduring importance of the benzamide scaffold in the quest for novel therapeutic agents. researchgate.net

Structural Archetype and Core Pharmacophoric Features of this compound

The molecular architecture of this compound is key to its chemical identity. The core structure is the benzamide moiety, which itself presents key pharmacophoric features. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For benzamides in general, a five-point pharmacophore model has been developed for certain biological activities, often including two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov Another model for a different target identified a pharmacophore with one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. bohrium.comtandfonline.com

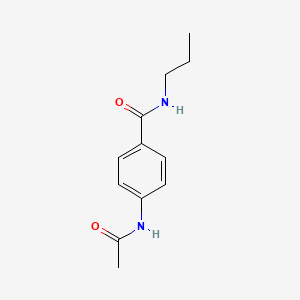

In the specific case of this compound, the key structural and pharmacophoric elements are:

The Benzene Ring: This provides a rigid, aromatic core.

The Amide Linkage (-CONH-): This group is a crucial site for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. evitachem.com

The 4-Acetamido Group (-NHCOCH₃): This substituent at the para-position of the benzene ring introduces another amide bond, providing additional hydrogen bond donor and acceptor capabilities. This can significantly influence the molecule's polarity and its interaction with biological targets.

The N-Propyl Group (-CH₂CH₂CH₃): This alkyl chain attached to the amide nitrogen adds a hydrophobic character to the molecule, which can be important for interactions with nonpolar pockets in proteins.

Below is a data table summarizing the key chemical identifiers for this compound and a related compound for context.

| Chemical Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Acetamido-N-propylbenzamide | 86478-65-1 | C12H16N2O2 | 220.27 |

| 4-(2-Chloroacetamido)-N-propylbenzamide | 908528-77-8 | C12H15ClN2O2 | 254.71 |

| 4-Acetamido-N-ethylbenzamide | 349394-85-0 | C11H14N2O2 | 206.24 |

| 4-Acetamido-N-(tert-butyl)benzamide | 183619-38-7 | C13H18N2O2 | 234.29 |

This table presents data for compounds structurally related to this compound to provide a comparative context within its chemical class. bldpharm.combldpharm.combldpharm.combldpharm.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-acetamido-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-8-13-12(16)10-4-6-11(7-5-10)14-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHIIBPKBXASGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Acetamido N Propylbenzamide and Its Analogues

Established Synthetic Routes to the Benzamide (B126) Core of 4-Acetamido-N-Propylbenzamide

The formation of the central amide bond is a critical step in the synthesis of this compound. This is typically achieved by coupling a benzoic acid derivative with an amine.

Amidation Reactions and Coupling Methodologies

The most direct route to the benzamide core involves the condensation of 4-acetamidobenzoic acid with propylamine (B44156). Since the direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures to remove water, the reaction is typically facilitated by activating the carboxylic acid. luxembourg-bio.com This activation can be achieved using a variety of coupling reagents. luxembourg-bio.comiris-biotech.de

Commonly used methods include:

Carbodiimide-Mediated Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. luxembourg-bio.comhepatochem.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.commasterorganicchemistry.com To minimize side reactions and reduce racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com

Phosphonium (B103445) and Aminium/Uronium Salt Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that convert carboxylic acids into active esters, promoting rapid amide bond formation with minimal side products. iris-biotech.dehepatochem.com

Acyl Halide Formation: A two-step approach involves first converting 4-acetamidobenzoic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting 4-acetamidobenzoyl chloride can then react smoothly with propylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. masterorganicchemistry.comyoutube.comstackexchange.com

Alternative, greener approaches aim to avoid stoichiometric activators. For instance, catalytic direct amidation using boric acid has been described for the synthesis of benzamides, where a mixed anhydride (B1165640) intermediate is proposed to facilitate the reaction. sciepub.com Silanes, such as diphenylsilane, have also been employed as coupling reagents, offering a sustainable method with hydrogen and siloxane as the only by-products. rsc.org

| Coupling Reagent/Method | Description | Common Additives/Conditions | Byproducts |

|---|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | Forms a reactive O-acylisourea intermediate. | HOBt (1-hydroxybenzotriazole) to suppress side reactions. | Dicyclohexylurea (DCU), often insoluble and easily filtered. luxembourg-bio.com |

| EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | Water-soluble carbodiimide, simplifying byproduct removal. | HOBt or OxymaPure. | Water-soluble urea (B33335) derivative. iris-biotech.deluxembourg-bio.com |

| HATU/PyBOP | Forms highly reactive aminium/uronium or phosphonium active esters. | Base (e.g., DIPEA) is typically required. hepatochem.com | Tetramethylurea, HOBt-related compounds. |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride. | Reaction with amine requires a base (e.g., pyridine, triethylamine). | SO₂ and HCl. masterorganicchemistry.com |

| Boric Acid (Catalytic) | Catalytic direct amidation. | Azeotropic removal of water. | Water. sciepub.com |

Functional Group Interconversions on the Benzene (B151609) Ring

An alternative strategy to building the benzamide core involves forming the amide bond first and then modifying a precursor functional group on the benzene ring to install the 4-acetamido group. A common and practical approach starts with a nitro-substituted precursor.

Amidation of a Nitro-Precursor: 4-Nitrobenzoic acid can be coupled with propylamine using the methods described in section 2.1.1 to yield 4-nitro-N-propylbenzamide. sigmaaldrich.cn This reaction is often straightforward as the nitro group is stable under most standard coupling conditions.

Reduction of the Nitro Group: The nitro group of 4-nitro-N-propylbenzamide is then reduced to a primary amino group, yielding 4-amino-N-propylbenzamide. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. sigmaaldrich.cn Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed.

Acetylation of the Amino Group: The final step is the acylation of the 4-amino group. This is readily accomplished by treating 4-amino-N-propylbenzamide with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine to yield the target compound, this compound. youtube.com

This multi-step sequence allows for the late-stage introduction of the acetamido group, which can be advantageous for building libraries of analogues by using different acylating agents in the final step.

Derivatization Approaches at the N-Propyl Moiety

Modifications at the N-propyl group are key to creating a diverse range of analogues. These changes can be made either by starting with a different primary amine in the initial coupling reaction or by performing chemical transformations on the pre-formed this compound.

Alkylation and Acylation Strategies on the Amide Nitrogen

The nitrogen atom of the benzamide is generally considered unreactive. However, under specific conditions, it can undergo further substitution.

N-Alkylation: Direct alkylation of the amide nitrogen in this compound is challenging but possible. Methodologies for the N-alkylation of secondary amides often require strong bases (e.g., NaH) to deprotonate the amide followed by reaction with an alkyl halide. More recently, catalytic methods have been developed. These include transition metal-catalyzed reactions, such as those using cobalt or palladium nanoparticles, which facilitate the N-alkylation of amides with alcohols through a "borrowing hydrogen" mechanism. nih.govchemrxiv.orgrsc.org This involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction of the resulting enamine intermediate. nih.gov

N-Acylation: The introduction of a second acyl group on the amide nitrogen to form an imide is also a possible modification. This typically requires forcing conditions, but can be achieved by reacting the amide with a highly reactive acylating agent like an acid anhydride or acyl chloride at elevated temperatures.

Introduction of Diverse Substituents on the Propyl Chain

A more common and versatile approach to creating analogues is to synthesize substituted propylamines and use them in the initial amidation reaction with 4-acetamidobenzoic acid. This allows for the incorporation of a wide array of functional groups on the propyl chain. For example, hydroxyl groups, additional amino groups (suitably protected), alkyl branches, or cyclic structures can be introduced. The synthesis of these custom amines provides a powerful platform for generating structural diversity.

| Modification Strategy | Reagents and Conditions | Resulting Analogue Structure |

|---|---|---|

| N-Alkylation with Alcohols | Cobalt or Palladium catalyst, base (e.g., KOH, Cs₂CO₃), heat. nih.govchemrxiv.org | 4-Acetamido-N-alkyl-N-propylbenzamide |

| N-Alkylation with Alkyl Halides | Strong base (e.g., K₃PO₄), Phase Transfer Catalyst, Alkyl Bromide. escholarship.org | 4-Acetamido-N-alkyl-N-propylbenzamide |

| Use of Substituted Amines | Coupling of 4-acetamidobenzoic acid with R-CH(R')-CH₂-NH₂. | 4-Acetamido-N-(substituted propyl)benzamide |

Modifications and Elaboration of the 4-Acetamido Group

The 4-acetamido group itself can be a point of modification to generate further analogues. The acetamido group is an ortho, para-directing group for electrophilic aromatic substitution, but it is less activating than a simple amino group due to the electron-withdrawing nature of the adjacent carbonyl. brainly.combrainly.comstackexchange.com

Strategies for its modification include:

Hydrolysis and Re-acylation: The acetamido group can be hydrolyzed back to the 4-amino group under acidic or basic conditions. This resulting 4-amino-N-propylbenzamide intermediate can then be re-acylated with a variety of different acyl chlorides or anhydrides (e.g., propanoyl chloride, benzoyl chloride) to generate analogues with different N-acyl groups at the 4-position.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution. The acetamido group directs incoming electrophiles to the positions ortho to it (positions 3 and 5). stackexchange.comchegg.com For example, nitration of 4-acetamidobenzoic acid using a mixture of nitric and sulfuric acid leads to 4-acetamido-3-nitrobenzoic acid. google.com Similarly, halogenation or sulfonation would be expected to occur at the 3- and 5-positions of this compound, although steric hindrance might favor substitution at the 3-position.

Modification of the Acetyl Group: While less common, direct chemical modification of the methyl group of the acetamido substituent is conceivable, for example, through radical halogenation followed by nucleophilic substitution to introduce new functional groups.

Chemical Transformations of the Acetamido Functionality

The acetamido group (–NHCOCH₃) on the benzene ring of this compound is a key functional group that can undergo various chemical transformations to yield a diverse range of analogues. This group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions, although it is less activating than an amino group due to the electron-withdrawing nature of the adjacent carbonyl group. stackexchange.comechemi.com

One of the most fundamental transformations is the hydrolysis of the acetamido group to an amino group, a process known as N-deacetylation . This reaction is typically carried out under acidic or basic conditions. etsu.eduyoutube.com Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. etsu.edu Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. etsu.eduyoutube.com The resulting 4-amino-N-propylbenzamide is a versatile intermediate for further functionalization, such as diazotization followed by substitution reactions.

The choice of deacetylation conditions is crucial to avoid the hydrolysis of the N-propylbenzamide functionality. Milder, chemoselective methods for N-deacetylation have been developed to address this challenge. For instance, the use of the Schwartz reagent (zirconocene hydrochloride) at room temperature provides a neutral and efficient method for the deprotection of acetamides in the presence of other sensitive functional groups. researchgate.netrsc.org

Beyond deacetylation, the acetamido group itself can be a site for further reactions. For example, the nitrogen of the acetamido group can be alkylated or acylated under specific conditions, although this is less common than reactions on the aromatic ring. The methylene (B1212753) group of the acetyl moiety can also potentially be functionalized, for instance, through alpha-halogenation, to introduce further diversity into the molecular structure.

The following table summarizes various reagents and conditions used for the N-deacetylation of N-arylacetamides, which are analogous to the transformation of this compound.

| Reagent/Catalyst | Solvent | Temperature | Conditions | Reference |

| HCl or H₂SO₄ | Water or Alcohol | Reflux | Acid-catalyzed | etsu.edu |

| NaOH or KOH | Water or Alcohol | Reflux | Base-catalyzed | etsu.edu |

| Schwartz Reagent | THF | Room Temperature | Mild, neutral | researchgate.netrsc.org |

| SOCl₂ | Ethanol | Reflux | Mild, selective | etsu.edu |

| Hydrazine | Microwave | - | Ammonium salt-catalyzed | researchgate.net |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral analogues of this compound, where stereocenters are introduced in the N-propyl chain or on substituents on the aromatic ring, requires stereoselective synthetic methods. Asymmetric synthesis aims to produce a single enantiomer of the target molecule. ethz.ch This can be achieved through several key strategies:

Use of Chiral Pool Starting Materials: This approach utilizes readily available enantiopure starting materials, such as chiral amino acids or sugars, to introduce the desired stereochemistry. ethz.ch For example, a chiral amine, such as (R)- or (S)-1-aminopropane with a substituent on the chain, could be coupled with 4-acetamidobenzoic acid to yield a chiral N-propylbenzamide analogue.

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This is a highly efficient method that employs a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral amides, several catalytic systems have been developed. For instance, peptide-catalyzed enantioselective bromination of benzamides can create atropisomers, which are stereoisomers arising from restricted rotation about a single bond. nih.govdatapdf.com While not directly applicable to creating a stereocenter in the N-propyl chain, this illustrates the power of asymmetric catalysis in modifying benzamide structures. More relevant would be the use of chiral catalysts in reactions that form the amide bond itself or in transformations of the side chains. For example, copper catalysts have been used in a light-driven process to create chiral amides from primary amides and alkyl bromides, controlling the stereochemistry as the C-N bond is formed. acs.org

The following table outlines some catalytic systems used for the stereoselective synthesis of chiral amides and related compounds.

| Catalyst System | Reaction Type | Key Features | Reference |

| Peptide-based catalysts | Enantioselective Bromination | Creates atropisomeric benzamides. | nih.govdatapdf.com |

| Chiral Copper(II) diamine complex | C-N bond formation | Stereoselective coupling of primary amides and alkyl radicals. | acs.org |

| Cp*Rh(III) with chiral carboxylic acid | C-H Amidation | Enantioselective formation of lactams. | mdpi.com |

| Chiral N,N'-Dioxides with metal salts | Various asymmetric reactions | Versatile ligands for Lewis acid catalysis. | scu.edu.cn |

| Amide Bond Synthetases (Enzymes) | Amide bond formation | Biocatalytic, enantioselective coupling of carboxylic acids and amines. | acs.org |

Mechanistic Investigations of this compound Synthesis Reactions

The primary reaction for the synthesis of this compound is the formation of an amide bond between 4-acetamidobenzoic acid and n-propylamine. The mechanism of this reaction is well-understood and typically involves the activation of the carboxylic acid.

In a common laboratory-scale synthesis, a coupling agent is used to convert the hydroxyl group of the carboxylic acid into a better leaving group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. The mechanism proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid (4-acetamidobenzoic acid) attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amine: The amine (n-propylamine) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea.

Formation of the Amide and Byproduct: A tetrahedral intermediate is formed, which then collapses to yield the desired amide (this compound) and a urea byproduct (dicyclohexylurea or the corresponding urea derivative for EDC).

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then readily reacts with the amine in the presence of a base to form the amide. The base is necessary to neutralize the HCl generated during the reaction.

Mechanistic studies of amide hydrolysis, the reverse reaction, also provide insight into the stability of the amide bond. The hydrolysis of acetamide (B32628), for example, can be promoted by either acid or base. youtube.com In the base-promoted mechanism, a hydroxide ion directly attacks the carbonyl carbon. In the acid-catalyzed mechanism, the carbonyl oxygen is first protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. etsu.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound can be made more environmentally friendly by adopting several green chemistry strategies.

Catalytic Amidation: Traditional amide synthesis often relies on stoichiometric amounts of coupling reagents, which generate significant waste. Catalytic methods for amide bond formation are a key area of green chemistry research. Boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids with amines or urea, often under solvent-free conditions. scispace.comyoutube.comyoutube.com

Solvent-Free Synthesis: The elimination of volatile organic solvents is a major goal of green chemistry. Solvent-free, or solid-state, reactions can be achieved by heating a mixture of the reactants, sometimes with a catalyst. scispace.comresearchgate.netnih.govdigitellinc.com Microwave-assisted synthesis under solvent-free conditions can also significantly reduce reaction times and energy consumption. tandfonline.com

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents such as water, ethanol, or supercritical CO₂ is preferred over hazardous solvents like dichloromethane (B109758) or dimethylformamide.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes, such as lipases or specifically engineered amide bond synthetases, can catalyze the formation of amide bonds under mild conditions, often in aqueous media. acs.orgmdpi.com For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the direct amidation of carboxylic acids with amines. mdpi.com

The following table highlights some green chemistry approaches applicable to the synthesis of amides like this compound.

| Green Chemistry Approach | Method | Advantages | Reference |

| Catalytic Amidation | Boric acid catalysis | Low cost, low toxicity, often solvent-free. | scispace.com |

| Solvent-Free Synthesis | Direct heating of reactants | Reduced waste, simplified workup. | scispace.comresearchgate.netnih.gov |

| Microwave-Assisted Synthesis | Microwave irradiation | Shorter reaction times, energy efficiency. | tandfonline.com |

| Enzymatic Synthesis | Lipase or Amide Bond Synthetase catalysis | High selectivity, mild conditions, aqueous media. | acs.orgmdpi.com |

Molecular Structure, Conformational Analysis, and Intermolecular Interactions of 4 Acetamido N Propylbenzamide

Spectroscopic Characterization Techniques for Structural Elucidation of 4-Acetamido-N-Propylbenzamide and its Derivatives

The definitive structure of this compound is established through a combination of spectroscopic methods. Each technique provides unique information, and together they allow for a complete assignment of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The expected chemical shifts (δ) in a solvent like DMSO-d₆, which effectively solubilizes amides and forms hydrogen bonds with NH protons, would show distinct signals for the propyl, acetamido, and aromatic moieties. The amide protons are typically broad and appear at a high chemical shift.

Interactive Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| a | ~0.9 | Triplet (t) | 3H | -CH₂-CH₂-CH₃ |

| b | ~1.5 | Sextet (m) | 2H | -CH₂-CH₂ -CH₃ |

| c | ~3.2 | Quartet (q) | 2H | -CH₂ -NH- |

| d | ~2.1 | Singlet (s) | 3H | -CH₃ -CO- |

| e | ~7.7 | Doublet (d) | 2H | Aromatic H (ortho to CONH) |

| f | ~7.9 | Doublet (d) | 2H | Aromatic H (ortho to NHCO) |

| g | ~8.4 | Triplet (t) | 1H | -CH₂-NH -CO- |

| h | ~10.2 | Singlet (s) | 1H | Ar-NH -CO-CH₃ |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound is expected to show ten distinct signals, corresponding to each carbon atom in the molecule, assuming free rotation around the single bonds. The carbonyl carbons are characteristically found at the downfield end of the spectrum (~165-170 ppm).

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted δ (ppm) | Assignment |

| 1 | ~11 | -CH₂-CH₂-C H₃ |

| 2 | ~22 | -CH₂-C H₂-CH₃ |

| 3 | ~41 | -C H₂-NH- |

| 4 | ~24 | -C H₃-CO- |

| 5 | ~118 | Aromatic C (ortho to NHCO) |

| 6 | ~128 | Aromatic C (ortho to CONH) |

| 7 | ~129 | Aromatic C (ipso to CONH) |

| 8 | ~142 | Aromatic C (ipso to NHCO) |

| 9 | ~166 | Ar-C ONH- |

| 10 | ~169 | -NH-C O-CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be dominated by the characteristic absorptions of its two amide groups.

Key expected absorption bands include:

N-H Stretching: Two distinct N-H stretching bands are anticipated in the region of 3400-3200 cm⁻¹. One corresponds to the N-H bond of the secondary benzamide (B126) and the other to the N-H of the secondary acetamido group. In the solid state, these bands are often broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methyl groups are found just below 3000 cm⁻¹.

C=O Stretching (Amide I): This is a very strong and sharp absorption. Due to the two different amide environments (one attached to an aromatic ring, one to a methyl group), two distinct C=O stretching bands may be observed, or they may overlap, typically in the 1680-1630 cm⁻¹ range.

N-H Bending (Amide II): This band, arising from a combination of N-H bending and C-N stretching, is found around 1550-1515 cm⁻¹ and is a characteristic feature of secondary amides.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3400-3200 | Medium-Strong |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 2960-2850 | Medium |

| Amide C=O (Amide I) | Stretch | 1680-1630 | Strong |

| Amide N-H (Amide II) | Bend | 1550-1515 | Strong |

| Aromatic C=C | Stretch | 1600, 1475 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) after ionization and fragmentation. For this compound (C₁₂H₁₆N₂O₂), the exact mass is 220.1212 g/mol .

In an electron ionization (EI) mass spectrum, the following key peaks would be expected:

Molecular Ion (M⁺˙): A peak at m/z = 220, corresponding to the intact molecule with one electron removed.

Key Fragments: The molecule would likely fragment via characteristic pathways for amides. Alpha-cleavage next to the carbonyl group of the benzamide is common, leading to the formation of the benzoyl cation (m/z = 105) or related ions. Cleavage of the N-propyl group can also occur. For example, loss of an ethyl radical (•CH₂CH₃) from the parent ion would yield a fragment at m/z = 191. The fragmentation of the acetamido group can also produce characteristic ions.

Interactive Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 220 | [C₁₂H₁₆N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 177 | [M - C₃H₇]⁺ | Loss of propyl group |

| 162 | [M - COCH₃]⁺ | Loss of acetyl group |

| 120 | [H₂NC₆H₄CO]⁺ | Cleavage of N-propyl bond |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation from further fragmentation |

X-ray Crystallographic Analysis of this compound and Relevant Analogues

While a specific crystal structure for this compound is not publicly documented, its solid-state architecture can be reliably predicted based on the principles of crystal engineering and the known structures of analogous benzamides and acetamides. X-ray crystallography provides definitive information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal.

Crystalline Packing Arrangements and Supramolecular Synthons

The packing of molecules in a crystal is directed by predictable non-covalent interactions known as supramolecular synthons. For molecules containing amide functional groups, the most robust and common synthons involve hydrogen bonds.

Given the two amide groups in this compound, several packing motifs are possible:

Amide-Amide Homosynthons: Molecules could link via the same type of amide. For example, the benzamide portion of one molecule could form a hydrogen-bonded dimer with the benzamide of a neighboring molecule.

Amide-Amide Heterosynthons: A more likely scenario involves the formation of hydrogen bonds between the two different amide groups—the acetamido N-H of one molecule donating to the benzamide carbonyl oxygen of another, and vice-versa.

Primary Motif: The most common motif for secondary amides is a centrosymmetric dimer, where two molecules are linked by a pair of N-H···O=C hydrogen bonds, forming a ring described by the graph-set notation R²₂(8). These dimers can then pack into layers or columns. Alternatively, the amides can form a catemer or chain motif (C(4) graph set) where molecules are linked head-to-tail in an infinite chain.

The interplay between these strong hydrogen-bonding synthons and weaker forces like π-π stacking of the benzene (B151609) rings and van der Waals interactions of the propyl chains will ultimately determine the final, most stable crystalline arrangement.

Intramolecular and Intermolecular Hydrogen Bonding Networks in the Solid State

The stability of the crystal lattice of this compound is primarily derived from a network of hydrogen bonds.

Intramolecular Hydrogen Bonds: An intramolecular hydrogen bond is unlikely to be a dominant feature in the most stable conformation, as the propyl and acetamido groups are on opposite sides of the benzene ring (para-substituted). This separation prevents the formation of a stable internal hydrogen-bonded ring.

Interactive Table 5: Potential Hydrogen Bonding Interactions in Solid this compound

| Donor (D) | Acceptor (A) | Type | Resulting Motif |

| Benzamide N-H | Benzamide C=O | Intermolecular | R²₂(8) Dimer or C(4) Chain |

| Acetamido N-H | Acetamido C=O | Intermolecular | R²₂(8) Dimer or C(4) Chain |

| Benzamide N-H | Acetamido C=O | Intermolecular | Heterodimer or Chain |

| Acetamido N-H | Benzamide C=O | Intermolecular | Heterodimer or Chain |

Conformational Landscape and Rotational Isomerism of the this compound Scaffold

The conformational landscape of this compound is primarily defined by the rotational barriers around several key single bonds. The partial double bond character of the two amide linkages (the acetamido group and the N-propylbenzamide group) significantly restricts free rotation, leading to the possibility of distinct rotational isomers (rotamers).

The secondary amide bond of the N-propylbenzamide moiety can exist in two planar conformations: trans and cis. mdpi.com In the trans isomer, the carbonyl group and the N-H proton are on opposite sides of the C-N bond, while in the cis isomer, they are on the same side. For most secondary amides, the trans conformation is significantly more stable due to reduced steric hindrance. nih.gov The energy barrier for cis/trans isomerization is relatively high, allowing for the potential observation of both isomers under certain conditions, such as in solution, which can be studied using techniques like NMR spectroscopy. mdpi.comnih.gov For N-substituted anilides, the trans isomer is generally predominant.

Further rotational isomerism arises from the rotation around the C-N bond of the acetamido group and the rotation of the propyl group attached to the benzamide nitrogen. The rotation around the bond connecting the phenyl ring to the benzamide nitrogen can also be restricted.

The propyl group itself has multiple rotamers due to rotation around its C-C single bonds. The orientation of the propyl group relative to the plane of the benzamide will be influenced by steric interactions with the carbonyl oxygen and the phenyl ring. Computational studies on similar N-alkylamides can provide insights into the preferred conformations. For secondary amides, syn and anti conformations are described based on the torsion angle around the N-C(alkyl) bond. acs.org

The acetamido group's conformation is also characterized by the rotational position of the acetyl group relative to the phenyl ring. In related structures like ortho-acetamidobenzamide, the acetamido group is observed to be nearly coplanar with the phenyl ring to maximize π-conjugation, though some pyramidalization at the nitrogen atom can occur. iucr.orgiucr.org

The interplay of these rotational possibilities creates a complex potential energy surface with several local minima corresponding to different stable conformers. The relative populations of these conformers at equilibrium are determined by their respective free energies.

Interactive Data Table: Key Torsional Angles in this compound

| Torsional Angle | Description | Expected Predominant Conformation |

| O=C-N-H (benzamide) | Defines cis/trans isomerism of the secondary amide | trans (~180°) |

| C(ring)-C(O)-N-C(propyl) | Orientation of the N-propyl group relative to the carbonyl | Dependent on steric factors, likely anti-periplanar |

| C(O)-N-C(propyl)-C(propyl) | Conformation of the propyl chain | Staggered conformations (gauche or anti) |

| C(ring)-N-C(O)-C(methyl) (acetamido) | Orientation of the acetyl group | Near planar with the phenyl ring |

Molecular Tautomerism and Isomerism within this compound Class

The primary form of tautomerism relevant to the this compound structure is amide-imidol tautomerism. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in an imidol (or imidic acid) tautomer. Both the acetamido and the N-propylbenzamide groups can theoretically undergo this transformation.

Amide-Imidol Tautomerism:

Acetamido Group: The amide form (-(C=O)NH-) can tautomerize to the imidol form (-(C-OH)=N-).

N-Propylbenzamide Group: Similarly, the secondary amide can exist in equilibrium with its corresponding imidol tautomer.

In general, for simple amides, the amide form is overwhelmingly more stable and predominates under normal conditions. researchgate.net The energy difference between the amide and imidol tautomers is typically large, often exceeding 10 kcal/mol in favor of the amide form. However, the relative stability can be influenced by factors such as substitution and solvent effects. The presence of an electron-withdrawing group at the para position of a benzamide, for instance, further stabilizes the amide tautomer. Theoretical and mass spectrometry studies on various amides and related compounds confirm that the amide tautomer is generally the most stable. researchgate.net

Geometric Isomerism:

As discussed in the previous section, the restricted rotation around the C-N amide bonds leads to geometric isomerism, specifically cis-trans isomerism.

N-Propylbenzamide Amide Bond: The barrier to rotation allows for the existence of distinct cis and trans isomers. The trans isomer is sterically favored and thus more stable. mdpi.comnih.gov The population of the cis isomer is generally very low for secondary amide peptide bonds, often less than 1%. nih.gov

Acetamido Amide Bond: The C-N bond of the acetamido group also has a high rotational barrier. Due to the substitution pattern (a methyl group vs. the phenyl ring), one geometric isomer will be significantly more stable.

The different isomers (rotational, geometric, and tautomeric) of this compound can have distinct chemical and physical properties. While the trans amide tautomer is the most abundant species, the existence and accessibility of other isomers can be relevant in specific chemical environments or for particular reactivity.

Interactive Data Table: Isomeric Forms of this compound

| Isomerism Type | Groups Involved | Possible Forms | Predominant Form |

| Tautomerism | Acetamido, N-Propylbenzamide | Amide, Imidol | Amide |

| Geometric Isomerism | N-Propylbenzamide | cis, trans | trans |

| Rotational Isomerism | Propyl group, Acetyl group | Multiple rotamers | Lowest energy staggered conformers |

Computational Chemistry and in Silico Modeling in 4 Acetamido N Propylbenzamide Research

Quantum Mechanical Studies of Electronic Structure and Reactivity of 4-Acetamido-N-Propylbenzamide

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. For derivatives of this compound, such as 4-acetamido-3-nitrobenzoic acid, DFT has been utilized to analyze molecular geometries, electronic characteristics, and molecular electrostatic potential. These studies reveal the distribution of electron density and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which is crucial for predicting its reactivity.

In a study on a related acetamide (B32628), in silico analysis using a semi-empirical calculation, the electronic highest occupied molecular orbital (eHOMO) model was employed to predict mutagenic liability. acs.org A higher HOMO energy is associated with an increased risk of a positive Ames test result. acs.org While this specific data is for a different molecule, it highlights a common application of quantum mechanics in assessing the potential toxicity of related compounds.

Table 1: Calculated Electronic Properties of a Related 4-Acetamido Benzamide (B126) Derivative

| Parameter | Predicted Value (atomic units) | Implication | Reference |

| eHOMO Energy | -0.320 | Borderline risk of mutagenicity | acs.org |

Molecular Docking Simulations with Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand like this compound might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Orientation within Active Sites

For derivatives of this compound, molecular docking studies have been conducted to understand their binding modes with various enzymes. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which includes an N-propylbenzamide variant, were docked into the active sites of α-glucosidase and α-amylase. nih.gov The docking results indicated that these compounds displayed various significant binding interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the amino acid residues within the active sites of these enzymes. nih.gov Specifically, for the α-glucosidase enzyme, the binding energy of the derivatives ranged from -9.7 to -8.0 kcal/mol. nih.gov In another study, a derivative, 4-{2-[5-(2,4-Dichlorobenzylidene)-2,4-dioxothiazolidin-3-yl] acetamido}-N-propylbenzamide, was part of a series of compounds evaluated for their anticancer activity, where molecular docking was used to understand their interaction with vascular endothelial growth factor receptor-2 (VEGFR-2). sci-hub.se

Quantification of Ligand-Protein Interaction Energies and Affinity

Molecular docking simulations also provide a quantitative estimation of the binding affinity, often expressed as a binding energy score. For the aforementioned series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the binding energies against α-amylase ranged from -9.8 to -7.9 kcal/mol. nih.gov These scores help in ranking potential inhibitors and prioritizing them for further experimental testing. The binding affinity is a critical parameter as it correlates with the potency of a potential drug molecule.

Table 2: Predicted Binding Affinities of N-Propylbenzamide Derivatives with Target Enzymes

| Compound Derivative | Target Enzyme | Binding Energy (kcal/mol) | Reference |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-propylbenzamide series | α-Glucosidase | -9.7 to -8.0 | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-propylbenzamide series | α-Amylase | -9.8 to -7.9 | nih.gov |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Events

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding events of a ligand-protein complex over time. This technique allows for a more realistic representation of the biological environment, including the presence of solvent molecules.

Analysis of Ligand-Protein Complex Stability and Dynamic Interactions

MD simulations have been employed to validate the stability of ligand-protein complexes predicted by molecular docking. For the most active compound in the series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were performed to assess its stability within the binding sites of α-glucosidase and α-amylase. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex over the simulation time is a key indicator of stability. A stable RMSD suggests that the ligand remains bound in a consistent conformation within the active site. nih.gov

Solvent Effects and Water-Mediated Interactions in Binding

MD simulations are particularly useful for understanding the role of solvent, typically water, in mediating ligand-protein interactions. Water molecules can form bridging hydrogen bonds between the ligand and the protein, which can be crucial for binding affinity and specificity. In the MD simulations of the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was observed that water molecules were predominantly involved in the ligand-protein interactions. nih.gov The electrostatic energy contributions from water molecules were found to compensate for changes in the direct ligand-protein electrostatic interactions, highlighting the importance of considering solvent effects in computational drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical relationship between the chemical structure of a compound and its biological activity. kg.ac.rs For this compound derivatives, QSAR and its three-dimensional extension, 3D-QSAR, are powerful techniques to understand how structural modifications influence their therapeutic potential.

The development of predictive QSAR models for this compound derivatives begins with the compilation of a dataset of structurally related compounds with their corresponding in vitro biological potencies (e.g., IC₅₀ values). The three-dimensional structures of these molecules are then computationally generated and optimized to their lowest energy conformation.

A crucial step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. These can be broadly categorized as 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms or functional groups), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields). kg.ac.rs

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. For a series of this compound analogues, a hypothetical QSAR model might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(nRotB) + ...

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the lipophilicity, TPSA is the topological polar surface area, and nRotB is the number of rotatable bonds. The coefficients (β) indicate the direction and magnitude of the influence of each descriptor on the biological activity.

The predictive power of the developed QSAR model is rigorously evaluated using internal and external validation techniques. A high correlation coefficient (R²) and cross-validated correlation coefficient (q²) are indicative of a robust and predictive model. nih.gov

Table 1: Hypothetical QSAR Model for a Series of this compound Derivatives

| Descriptor | Coefficient (β) | Description | Contribution to Activity |

| logP | 0.45 | Lipophilicity | Positive |

| TPSA | -0.21 | Topological Polar Surface Area | Negative |

| nHDon | 0.15 | Number of Hydrogen Bond Donors | Positive |

| MW | -0.05 | Molecular Weight | Negative |

| Model Statistics | |||

| R² | 0.92 | ||

| q² | 0.85 |

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the structure-activity relationship. imist.ma These methods generate contour maps that visualize the regions around the aligned molecules where modifications to steric and electronic properties would likely lead to an increase or decrease in biological activity. imist.ma

For this compound derivatives, a CoMFA/CoMSIA study would involve aligning a set of analogues based on a common substructure. The steric (Lennard-Jones) and electrostatic (Coulomb) fields are then calculated for each molecule at various grid points.

The resulting contour maps might reveal the following for the this compound scaffold:

Steric Contour Map: A green contour near the propyl group might indicate that bulkier substituents in this region are favorable for activity. Conversely, a yellow contour near the acetamido group could suggest that steric hindrance in this area is detrimental.

Electrostatic Contour Map: A blue contour near the amide linkage might signify that electropositive groups are preferred, while a red contour near the phenyl ring could indicate that electronegative substituents enhance activity.

These insights are invaluable for guiding the rational design of new derivatives with improved potency. For instance, if a green steric contour is observed near the para-position of the benzamide ring, a medicinal chemist might synthesize a derivative with a larger substituent at that position.

Table 2: Key Steric and Electronic Descriptors from a Hypothetical 3D-QSAR Study

| Descriptor Type | Favorable Region | Unfavorable Region | Implication for Design |

| Steric | Propyl chain terminus | Acetamido group | Introduce bulkier alkyl or cycloalkyl groups on the propyl chain. Avoid large substituents on the acetyl moiety. |

| Electronic | Benzamide carbonyl oxygen | Phenyl ring of the benzamide | Enhance hydrogen bonding acceptor capacity. Introduce electron-withdrawing groups on the phenyl ring. |

Cheminformatics and Virtual Screening for Novel this compound Analogues

Cheminformatics encompasses the use of computational methods to analyze and manage large chemical datasets. neovarsity.org In the context of this compound, cheminformatics plays a crucial role in virtual screening, a process that computationally evaluates large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. neovarsity.orgnih.gov

Virtual screening can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of known active compounds, such as this compound. A common LBVS technique is similarity searching, where large compound databases are searched for molecules that are structurally similar to the known active compound. Another approach is to build a pharmacophore model, which represents the essential steric and electronic features required for biological activity. This model is then used as a 3D query to screen compound libraries.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be a powerful tool. Molecular docking is a key SBVS technique where candidate molecules are computationally placed into the binding site of the target protein, and their binding affinity is estimated using a scoring function. dergipark.org.tr This allows for the ranking of thousands or even millions of compounds, prioritizing a smaller, more manageable number for experimental testing.

For the discovery of novel this compound analogues, a typical virtual screening workflow might involve:

Library Preparation: A large library of commercially available or synthetically accessible compounds is curated and prepared for screening.

Screening: The library is screened using either ligand-based methods (pharmacophore modeling based on this compound) or structure-based methods (docking into the target's binding site).

Hit Selection: Compounds that pass the initial screening criteria (e.g., high docking score, good pharmacophore fit) are selected as "hits."

Filtering: The hit list is further refined by applying filters for drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to increase the likelihood of identifying viable drug candidates.

The output of a virtual screening campaign is a ranked list of compounds that are predicted to be active. These top-ranked compounds are then synthesized and subjected to in vitro biological testing to validate the in silico predictions.

Biochemical and Molecular Pharmacological Investigations of 4 Acetamido N Propylbenzamide Derivatives in Vitro and Mechanistic Focus

Enzyme Inhibition Mechanism Studies (In Vitro)

Derivatives based on the benzamide (B126) and acetamide (B32628) scaffold have been extensively studied as inhibitors of several key enzyme families. The nature of the substitutions on the core structure dictates their potency and selectivity.

Kinetic Analysis of Enzyme Inhibition (e.g., VEGFR-2, α-Glucosidase, α-Amylase, Carbonic Anhydrase, Tubulin Polymerization)

In vitro enzymatic assays have been crucial in elucidating the inhibitory mechanisms of these compounds.

Carbonic Anhydrase (CA): A range of N-substituted sulfonyl amide derivatives have demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms. nih.gov For instance, novel N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol motif were found to be highly potent inhibitors of hCA I and hCA II, with Kᵢ (inhibition constant) values in the nanomolar range. nih.gov Similarly, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides showed strong inhibition against cytosolic isoforms hCA I, hCA II, and hCA VII, with Kᵢ values often superior to the standard inhibitor acetazolamide. mdpi.com

α-Glucosidase and α-Amylase: These enzymes are key targets for managing postprandial hyperglycemia. Quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety have been identified as potent α-glucosidase inhibitors. nih.gov One derivative, in particular, exhibited an IC₅₀ value of 14.4 µM, approximately 53 times more potent than the reference drug acarbose. nih.gov Kinetic studies revealed a competitive mode of inhibition for this compound. nih.gov Other studies on salicylic (B10762653) acid derivatives also showed mixed non-competitive inhibition of α-glucosidase. jst.go.jp Certain benzamide derivatives have shown inhibitory activity against both α-glucosidase and α-amylase, with kinetic analysis indicating a competitive mode of inhibition for both enzymes. researchgate.net

Tubulin Polymerization: The benzamide scaffold is found in compounds that can interfere with microtubule dynamics. A novel tubulin polymerization inhibitor, CH-2-102, was shown to have a potent microtubule destabilizing effect, similar to colchicine. nih.gov Fluorescence-based assays confirmed that the compound inhibits tubulin polymerization, disrupting the microtubule network in cell-based assays. nih.gov This mechanism involves binding to the tubulin protein, which prevents the formation of microtubules essential for cell division and structure. nih.govcytoskeleton.com

VEGFR-2: Some quinazolinone derivatives featuring an acetamide linker have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). One such compound displayed potent inhibition against both EGFR and VEGFR with IC₅₀ values of 0.0728 and 0.0523 µM, respectively. researchgate.net

| Compound Class | Target Enzyme | Inhibition Value (IC₅₀ / Kᵢ) | Inhibition Type | Reference |

|---|---|---|---|---|

| N-substituted sulfonyl amides | hCA I | Kᵢ: 18.66–59.62 nM | Not Specified | nih.gov |

| N-substituted sulfonyl amides | hCA II | Kᵢ: 9.33–120.80 nM | Not Specified | nih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | Kᵢ: 1.1–13.5 nM | Not Specified | mdpi.com |

| Quinazolin-4(3H)-one acetamide derivative (7b) | α-Glucosidase | IC₅₀: 14.4 µM | Competitive | nih.gov |

| Salicylic acid derivative (T10) | α-Glucosidase | IC₅₀: 0.086 mM | Mixed non-competitive | jst.go.jp |

| Quinazolinone derivative (15) | VEGFR-2 | IC₅₀: 0.0523 µM | Not Specified | researchgate.net |

Identification of Specific Target Enzymes and Isoform Selectivity in Enzymatic Assays

A critical aspect of drug design is achieving selectivity to minimize off-target effects.

Carbonic Anhydrase Isoforms: Derivatives of benzothiazole-6-sulphonamides have been shown to selectively inhibit hCA II and hCA VII over the ubiquitous hCA I and the off-target transmembrane isoform hCA IV. nih.gov Similarly, N-((4-sulfamoylphenyl)carbamothioyl) amides demonstrated varied selectivity profiles. For example, compound 3d was over 46 and 202 times more selective for hCA VII compared to hCA I and hCA II, respectively, highlighting the potential for developing isoform-selective inhibitors for specific therapeutic indications like neuropathic pain. mdpi.com

Bromodomain Isoforms: In the context of epigenetic targets, derivatives of 4-acetamidobenzamide (B3061160) have been developed as inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. An acetamide-based hit compound was identified with over 10-fold selectivity for the second bromodomain (BD2) of BRD4 over the first (BD1). acs.org Structure-guided optimization led to compounds with even greater BD2 selectivity, demonstrating that specific modifications can fine-tune interactions within the different bromodomain binding pockets. acs.org

| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA VII (Kᵢ nM) | hCA VII Selectivity (vs hCA I / hCA II) | Reference |

|---|---|---|---|---|---|

| Acetazolamide (AAZ) | 250 | 12.5 | 2.5 | 100x / 5x | mdpi.com |

| Compound 3d | 51.3 | 223.1 | 1.1 | 46.6x / 202.8x | mdpi.com |

| Compound 3h | 13.3 | 5.3 | 1.5 | 8.9x / 3.5x | mdpi.com |

Receptor Binding and Modulation Studies (In Vitro)

The 4-acetamidobenzamide scaffold serves as a key pharmacophore for interacting with specific protein receptors, particularly those involved in reading epigenetic marks.

Ligand-Receptor Interaction Profiling (e.g., Nicotinic Acetylcholine Receptors, Bromodomains)

Bromodomains: The interaction between 4-acetamidobenzamide derivatives and BET bromodomains, particularly BRD4, is well-characterized. The 4-acetamido group acts as an acetyl-lysine mimetic, anchoring the molecule into the binding pocket. acs.org X-ray crystallography reveals that the carbonyl group of the acetamide forms a crucial hydrogen bond with a conserved asparagine residue (Asn140 in BRD4 BD1). acs.orgnih.gov The amide NH group often participates in a water-bridged interaction within the pocket. acs.org The rest of the molecule explores other regions of the binding site, such as the hydrophobic WPF (Trp-Pro-Phe) shelf, and modifications to these parts of the scaffold are used to enhance potency and selectivity. acs.orgnih.gov

Agonist/Antagonist Activity at Molecular Receptors (In Vitro)

Bromodomain Antagonism: The binding of these acetamide derivatives to BET bromodomains functionally antagonizes the natural protein-protein interaction between the bromodomain and acetylated lysine (B10760008) residues on histone tails. acs.orgnih.gov By occupying the binding pocket, these small molecules prevent the recruitment of transcriptional machinery to chromatin, thereby down-regulating the expression of key oncogenes and inflammatory genes. This makes them potent antagonists of BET protein function. acs.orgresearchgate.net

Cellular Pathway Perturbation and Intracellular Mechanism of Action (In Vitro)

The inhibition of specific enzymes or receptors by 4-acetamido-N-propylbenzamide derivatives translates into distinct effects on cellular signaling pathways.

Transcriptional Regulation: As potent BET inhibitors, these compounds have profound effects on cellular transcription. By preventing BRD4 from binding to acetylated histones, they inhibit the function of the positive transcription elongation factor b (P-TEFb), leading to a reduction in RNA polymerase II-mediated transcription. This results in significant anti-proliferative effects in various cancer cell models and anti-inflammatory activity. acs.orgnih.gov

Apoptosis and Cell Cycle Arrest: Derivatives targeting kinases like VEGFR-2 have been shown to induce apoptosis in cancer cells. For example, a potent quinazolinone derivative induced apoptosis in MCF-7 breast cancer cells and caused cell cycle arrest at the G2/M phase, consistent with the inhibition of signaling pathways crucial for cell survival and proliferation. researchgate.net

Modulation of Specific Cellular Signaling Cascades

There is no specific information in the available scientific literature concerning the modulation of cellular signaling cascades by this compound. Research on other benzamide derivatives has shown interactions with various signaling pathways. For example, some compounds in this class have been investigated as kinase inhibitors, which play a crucial role in cell signaling. Another derivative, Tacedinaline (N-(2-aminophenyl)-4-acetamidobenzamide), has been studied in the context of cancer therapy, suggesting an impact on cellular proliferation pathways. drugbank.com However, without dedicated studies, the effect of the N-propyl substitution in conjunction with the 4-acetamido group on any specific signaling cascade is unknown.

Effects on Protein Function and Gene Expression Regulation (Mechanistic, In Vitro)

Mechanistic in-vitro studies detailing the effects of this compound on protein function and gene expression are not publicly available. For other related compounds, such as 3-acetamidobenzamide, research has pointed to the inhibition of enzymes like adenosine (B11128) diphosphoribosyl transferase (ADPRT), which can influence DNA repair and cellular responses to stress. nih.gov Furthermore, studies on novel 2-acetamidobenzamides have shown that they can induce apoptosis and cause cell cycle arrest, which is inherently linked to changes in gene expression and protein function. nih.gov The specific protein targets and regulated genes for this compound have not been identified.

Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives at the Molecular Level

A formal structure-activity relationship (SAR) analysis for this compound derivatives is not possible without comparative biological data across a range of analogs.

Correlation of Structural Elements with In Vitro Biological Potency and Selectivity

For a meaningful SAR, one would typically synthesize a series of derivatives and test their activity in a relevant in-vitro assay. For instance, the N-propyl group could be varied (e.g., replaced with other alkyl groups, cyclic structures, or aromatic moieties) to probe the impact on potency. Similarly, modifications to the acetamido group at the 4-position could be explored.

Research on other acetamido-N-benzylacetamide derivatives has shown that both steric and electronic features are critical for their anticonvulsant activity. nih.gov For a series of 2-acetamidobenzamides, substitutions on the benzamido ring were found to significantly affect their antiproliferative activity. nih.gov

A hypothetical SAR data table for this compound derivatives would look like this, pending experimental data:

| Compound ID | R1 (at N-position) | R2 (at 4-position) | In Vitro Potency (e.g., IC50 in µM) |

| 1 | Propyl | Acetamido | Data not available |

| 1a | Ethyl | Acetamido | Data not available |

| 1b | Isopropyl | Acetamido | Data not available |

| 1c | Propyl | Amino | Data not available |

Rational Design Principles for Modulating Molecular Specificity and Efficacy

The rational design of new derivatives would be guided by the (currently unavailable) SAR data and, ideally, by the crystal structure of the target protein in complex with an active compound. Based on general principles, one might hypothesize that:

The N-propyl group: Its size, shape, and lipophilicity could be crucial for fitting into a specific binding pocket. Altering its length or branching could modulate binding affinity and selectivity.

The 4-acetamido group: This group can act as a hydrogen bond donor and acceptor. Its orientation and the electronic properties of the acetyl group could be key for target interaction. Replacing it with other functionalities would be a standard approach in a medicinal chemistry campaign.

Without initial biological data, these remain speculative principles.

Advanced Research Applications and Future Directions for 4 Acetamido N Propylbenzamide Derivatives

Development as Chemical Probes for Elucidating Biological Systems

The utility of the 4-acetamido-N-propylbenzamide scaffold is significantly enhanced by its potential for modification into chemical probes. These probes are instrumental tools designed to interrogate biological systems by identifying and tracking molecular interactions.

Derivatives of this scaffold can be synthesized to include chemically reactive functional groups, such as a propargyl group (a prop-2-ynyl moiety), which can participate in bioorthogonal reactions like "click chemistry". ontosight.ai For instance, a compound like 'Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)-' retains the core structure while incorporating a terminal alkyne. This alkyne handle allows for the covalent attachment of reporter tags, such as fluorescent dyes or affinity labels (e.g., biotin), without interfering with the molecule's inherent biological activity.

Once tagged, these probes can be used in a variety of applications:

Cellular Imaging: Fluorescently tagged probes enable researchers to visualize the subcellular localization of the compound, providing clues about its site of action.

Target Identification: Probes with affinity tags like biotin (B1667282) can be used in pull-down assays coupled with mass spectrometry to isolate and identify the specific proteins or enzymes that the compound binds to within a complex cellular lysate.

This ability to transform the basic scaffold into a high-precision biological tool is crucial for elucidating the mechanisms of action of new bioactive compounds and for mapping the intricate pathways they modulate.

Exploration of the this compound Scaffold for Novel Pharmacological Agent Discovery (Pre-clinical, Mechanistic)

The this compound framework serves as an excellent starting point for the discovery of novel pharmacological agents. In drug discovery, a "scaffold" is a core chemical structure that is systematically modified to optimize biological activity against a specific target. The acetamido and N-propyl groups of the parent compound offer key points for chemical diversification, allowing for the fine-tuning of properties like potency, selectivity, and metabolic stability.

A prominent example of this approach is in the development of inhibitors for the bromodomain and extra terminal domain (BET) family of proteins, which are critical targets in cancer research. acs.org Researchers identified an initial hit compound with a benzamide (B126) core and through extensive structure-activity relationship (SAR) studies, developed highly potent and selective inhibitors. acs.org In this work, the 4-acetamido group was found to be essential, as it occupies the acetyl-lysine binding pocket of the bromodomain, mimicking the natural ligand. acs.org Modifications to other parts of the scaffold, analogous to the N-propylbenzamide portion, were explored to enhance selectivity for specific bromodomains like BRD2 over others. acs.org

Similarly, research into inhibitors for Polo-like Kinase 1 (Plk1), another cancer target, has shown the importance of an acetamide (B32628) group on different scaffolds for achieving high potency. nih.govacs.org Although the core scaffold in that study was a triazoloquinazolinone, the principle of leveraging an acetamide moiety for improved biological activity is a shared concept. nih.govacs.org These preclinical studies often involve screening libraries of derivatives against cancer cell lines to measure their anti-proliferative effects and to establish a clear relationship between chemical structure and pharmacological activity. nih.gov

The table below illustrates a hypothetical SAR study for a series of this compound derivatives, demonstrating how modifications can influence inhibitory activity against a target enzyme.

| Compound ID | R1 (Modification on Benzamide Ring) | R2 (Modification on Propyl Chain) | IC50 (µM) |

| Base Scaffold | H | n-propyl | 15.2 |

| DERIV-01 | 3-methoxy | n-propyl | 8.5 |

| DERIV-02 | 3-chloro | n-propyl | 11.9 |

| DERIV-03 | H | cyclopropyl | 5.1 |

| DERIV-04 | H | iso-propyl | 22.4 |

| DERIV-05 | 3-methoxy | cyclopropyl | 1.3 |

This systematic exploration allows medicinal chemists to build a detailed understanding of the molecular interactions driving the therapeutic effect, paving the way for the design of optimized, preclinical drug candidates.

Role in Target Validation and Mechanistic Biology Studies

A critical step in modern drug discovery is target validation—confirming that modulating a specific biological molecule (the "target," usually a protein) will have a beneficial effect on a disease. Derivatives of the this compound scaffold play a vital role in this process by providing the selective molecules needed to probe target function.

Once a potent and, crucially, selective inhibitor is developed for a target, it can be used in cell-based or animal models of a disease. For example, the development of a compound highly selective for one specific bromodomain, BRD4 BD1, allows researchers to ask a precise question: what is the biological consequence of inhibiting only this target? acs.org If application of the compound leads to the death of cancer cells but has little effect on normal cells, it provides strong validation for that specific bromodomain as a therapeutic target for cancer. nih.gov

Furthermore, these molecules are key to unraveling the mechanistic details of biological pathways. Structural biology studies, such as X-ray crystallography, can reveal exactly how a derivative of the scaffold binds to its target protein. Studies have shown that the 4-acetamido group can form critical hydrogen bonds within the target's binding site, anchoring the molecule in a specific orientation. acs.org This detailed structural information confirms the mechanism of action at an atomic level and provides a rational basis for further drug design.

Bio-conjugation Strategies and Prodrug Design Utilizing this compound

The versatility of the this compound scaffold extends to its use in advanced drug delivery and formulation strategies, including bio-conjugation and prodrug design.

Bio-conjugation involves linking the active compound to another molecule to enhance its properties. As mentioned previously, derivatives containing functional groups for click chemistry can be conjugated to targeting moieties, such as antibodies or peptides, to direct the drug specifically to diseased cells, potentially increasing efficacy while reducing side effects. Another strategy involves creating drug conjugates by linking the scaffold to other known drugs. For instance, research has shown that conjugating NSAIDs to other chemical scaffolds can produce novel agents with unique pharmacological profiles, such as urease inhibitors. nih.gov This principle could be applied to the this compound scaffold to create hybrid molecules with dual activities.

Prodrug design is a strategy used to overcome pharmacological barriers, such as poor solubility or limited cell permeability. A prodrug is an inactive or less active form of a drug that is metabolically converted to the active form within the body. The this compound structure can be temporarily modified to create a prodrug. For example, studies on other inhibitor scaffolds have successfully employed S-methyl prodrugs to improve cellular activity. nih.govacs.org This approach could be adapted by modifying the benzamide or acetamido portions of the scaffold to enhance its delivery to the target site, where cellular enzymes would then cleave the modifying group to release the active pharmacological agent.

Integration with Systems Biology and Proteomic Approaches for Comprehensive Biological Profiling

To fully understand the biological impact of a new pharmacological agent, it is essential to look beyond its primary target and assess its effects on the entire cellular system. Systems biology and proteomics are powerful disciplines that enable such a holistic view. nih.govnih.gov

Proteomics , the large-scale study of proteins, can be used to profile the global changes in protein expression or modification within a cell or organism following treatment with a this compound derivative. nih.gov

Expression Proteomics: By using techniques like mass spectrometry, researchers can quantify thousands of proteins simultaneously. Comparing the proteome of treated versus untreated cells can reveal unintended "off-target" effects or uncover downstream signaling pathways that are modulated by the compound. embopress.org

Interaction Proteomics: Using a biotin-labeled chemical probe based on the scaffold (as described in section 6.1), researchers can perform affinity purification-mass spectrometry (AP-MS). This experiment identifies not only the primary protein target but also a network of interacting proteins, providing a comprehensive map of the compound's "interactome."

Systems Biology integrates these large-scale 'omics' datasets (proteomics, transcriptomics, metabolomics) with computational modeling to understand how a compound perturbs complex biological networks. nptel.ac.infli.de For a derivative of this compound, this approach could be used to:

Build predictive models of how the compound will affect different cell types.

Identify biomarkers that indicate whether a patient is likely to respond to the drug.

Uncover unexpected synergistic effects when combined with other drugs.

By integrating the this compound scaffold into these advanced, system-wide analyses, researchers can build a comprehensive safety and efficacy profile, accelerating its potential journey from a laboratory tool to a clinically relevant agent.

Q & A

Q. What are the established synthetic routes for 4-acetamido-N-propylbenzamide, and how can purity be optimized?

The synthesis typically involves coupling 4-acetamidobenzoic acid with propylamine via activation reagents like EDCI/HOBt. Post-synthesis, purification via mass-directed preparative LC (as in Scheme 1 of ) ensures high purity. Key parameters include solvent choice (e.g., DMF or THF), stoichiometric control, and temperature optimization to minimize side products like unreacted intermediates or hydrolyzed byproducts .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of NMR (¹H/¹³C for functional groups and connectivity), IR (amide C=O stretch at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with computational predictions (e.g., PubChem’s InChI key, ) and literature analogs (e.g., benzamide derivatives in ) .

Q. What safety protocols are critical when handling this compound?

Follow OSHA guidelines: wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation ( ). Store in airtight containers at 2–8°C, and dispose of waste via licensed chemical disposal services due to potential environmental toxicity ().

Q. How can solubility and stability be experimentally determined for this compound?

Conduct solubility screens in common solvents (DMSO, ethanol, water) using UV-Vis spectroscopy. Assess thermal stability via differential scanning calorimetry (DSC) and photostability under UV/visible light. Monitor degradation by HPLC to identify optimal storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to rule out false positives. Compare batch purity (via LC-MS) and stereochemical consistency (chiral HPLC). Replicate studies under controlled conditions (e.g., oxygen-free environments if oxidation is suspected, ) .

Q. How can synthesis be optimized for scalability without compromising yield?